1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE
CAS No.: 895640-41-2
Cat. No.: VC4199219
Molecular Formula: C26H23BrN6O3S
Molecular Weight: 579.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895640-41-2 |
|---|---|
| Molecular Formula | C26H23BrN6O3S |
| Molecular Weight | 579.47 |
| IUPAC Name | 3-(4-bromophenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
| Standard InChI | InChI=1S/C26H23BrN6O3S/c1-36-23-9-5-4-8-22(23)31-14-16-32(17-15-31)24-20-6-2-3-7-21(20)33-25(28-24)26(29-30-33)37(34,35)19-12-10-18(27)11-13-19/h2-13H,14-17H2,1H3 |
| Standard InChI Key | USRYHOWIZHCQEP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Introduction
1-[3-(4-Bromobenzenesulfonyl)- triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound featuring a triazoloquinazoline core, a piperazine moiety, and a bromobenzenesulfonyl group. This compound belongs to the class of triazoloquinazoline derivatives, which are known for their potential biological activities due to the presence of both triazole and quinazoline rings in their structure.
Synthesis
The synthesis of 1-[3-(4-bromobenzenesulfonyl)- triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine typically involves several key steps, which may include the formation of the triazoloquinazoline core, introduction of the bromobenzenesulfonyl group, and attachment of the piperazine moiety. These steps are crucial for achieving the desired structural complexity and potential biological activity.
Biological Activity Table
| Compound Component | Biological Activity |
|---|---|
| Triazoloquinazoline Core | Potential for various biological activities due to structural complexity |
| Piperazine Moiety | Known for interactions with neurotransmitter receptors, such as dopaminergic and serotonergic receptors |
| Bromobenzenesulfonyl Group | Enhances chemical reactivity and potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume